molecular formula C12H18N2O B1491636 (2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 2097953-00-7

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No. B1491636
CAS RN: 2097953-00-7
M. Wt: 206.28 g/mol
InChI Key: YLYIWPQOGHFMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropylmethyl compounds involves various chemical reactions. For instance, the coupling reaction of cyclopropanemethanol with alkynes forms substituted allylic alcohols . Other methods include the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents , and the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of cyclopropylmethyl compounds is characterized by a three-membered ring of carbon atoms (cyclopropane) attached to a methyl group . The InChI key for cyclopropanemethanol, a related compound, is GUDMZGLFZNLYEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cyclopropylmethyl compounds participate in various chemical reactions. For example, cyclopropanemethanol can react with alkynes to form substituted allylic alcohols . Other reactions include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides , and the palladium-catalyzed cross-coupling reaction of tricyclopropylbismuth with aryl and heterocyclic halides and triflates .


Physical And Chemical Properties Analysis

Cyclopropanemethanol, a related compound, has a refractive index of 1.431, a boiling point of 123-124 °C, and a density of 0.89 g/mL at 25 °C . It is also highly flammable .

Scientific Research Applications

Medicinal Chemistry

This compound, belonging to the heterocyclic compounds class, is of significant interest in medicinal chemistry. Heterocyclic compounds are crucial in the design of new drugs due to their diverse pharmacological properties . The indazole moiety, in particular, is a core structure in many pharmaceuticals that exhibit anti-inflammatory, analgesic, and antipyretic activities. Research into this compound could lead to the development of new therapeutic agents.

Pharmacology

In pharmacology, the compound’s potential to act as a precursor for pharmacologically active molecules is of high interest. It could be used to synthesize novel ligands that interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic benefit .

Biochemistry

The compound’s role in biochemistry could be explored in the context of targeted protein degradation (TPD). TPD is a novel therapeutic strategy that involves the use of small molecules to selectively degrade disease-causing proteins. The compound could serve as a scaffold for developing new PROTACs (proteolysis targeting chimeras), which have emerged as a powerful tool in drug discovery .

Chemical Engineering

In chemical engineering, this compound could be investigated for its potential as a building block in the synthesis of complex polymers or as a monomer in polymerization reactions. Its unique structure may impart valuable properties to the resulting materials, such as increased durability or chemical resistance .

Materials Science

The compound’s utility in materials science could be significant, particularly in the development of new materials with specific optical, electrical, or mechanical properties. Its incorporation into polymers or coatings could lead to materials with enhanced performance for various industrial applications .

Safety and Hazards

Cyclopropanemethanol, a related compound, is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes damage to organs and is classified as a flammable liquid (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions for the study and application of cyclopropylmethyl compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of more efficient and cost-effective synthesis methods could be a focus of future research . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, could be explored further.

properties

IUPAC Name

[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-8-12-10-3-1-2-4-11(10)13-14(12)7-9-5-6-9/h9,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYIWPQOGHFMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)CO)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 2
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 3
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 4
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 5
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Reactant of Route 6
(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

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